molecular formula C12H13NS B14496915 1-[(Methylsulfanyl)methyl]naphthalen-2-amine CAS No. 63017-82-3

1-[(Methylsulfanyl)methyl]naphthalen-2-amine

Cat. No.: B14496915
CAS No.: 63017-82-3
M. Wt: 203.31 g/mol
InChI Key: UVWOYHWPMDGELQ-UHFFFAOYSA-N
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Description

1-[(Methylsulfanyl)methyl]naphthalen-2-amine is an organic compound with the molecular formula C12H13NS It is a derivative of naphthalene, characterized by the presence of a methylsulfanyl group attached to the naphthalene ring

Preparation Methods

The synthesis of 1-[(Methylsulfanyl)methyl]naphthalen-2-amine typically involves the reaction of naphthalene derivatives with methylsulfanyl reagents. One common method includes the reaction of 2-naphthylamine with methylthiomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-[(Methylsulfanyl)methyl]naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the amine derivative .

Scientific Research Applications

1-[(Methylsulfanyl)methyl]naphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)methyl]naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-[(Methylsulfanyl)methyl]naphthalen-2-amine can be compared with other naphthalene derivatives, such as:

Properties

CAS No.

63017-82-3

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1-(methylsulfanylmethyl)naphthalen-2-amine

InChI

InChI=1S/C12H13NS/c1-14-8-11-10-5-3-2-4-9(10)6-7-12(11)13/h2-7H,8,13H2,1H3

InChI Key

UVWOYHWPMDGELQ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C=CC2=CC=CC=C21)N

Origin of Product

United States

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